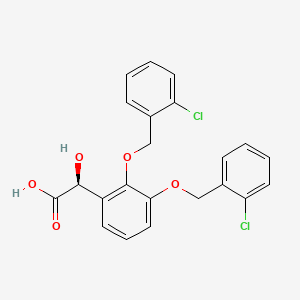
Benzeneacetic acid, 2,3-bis((2-chlorophenyl)methoxy)-alpha-hydroxy-, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-480404 is a potent small molecule inhibitor bound to human keratinocyte fatty acid-binding protein.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Alpha-Amino Acid Derivatives : This compound has been used in the synthesis of conformationally constrained cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions. These amino acids have potential applications in pharmaceuticals and biologically active compounds (Kotha & Brahmachary, 2000).
Studying Molecular Interactions : Research on benz[e]indenes, molecules similar to benzeneacetic acid derivatives, has provided insights into their interactions with gamma-aminobutyric acid (GABA) in neurons. This is crucial for understanding how certain molecules can influence brain function (Rodgers-Neame et al., 1992).
Development of Chemical Linkages for Peptide Synthesis : The compound is relevant in creating acid-labile anchoring linkages for solid-phase synthesis of C-terminal peptide amides, a method significant in peptide and protein research (Albericio & Bárány, 2009).
Environmental and Physical Chemistry Applications
Studying Environmental Distribution : Studies on similar compounds have explored their distribution between octanol and water, contributing to our understanding of how such compounds behave in the environment (Jafvert et al., 1990).
Research on Molecular Cleavage : The compound plays a role in research on the mild carbon-carbon bond cleavage of carbonyl compounds, which is significant in organic synthesis and chemical transformations (Moriarty et al., 1987).
Biochemical and Biological Research
Exploring Cellular Effects : Investigations into related compounds have provided insights into their effects on kidney tissue and mitochondrial respiration, which is valuable for understanding the biochemical pathways and potential toxicities of similar compounds (Pritchard et al., 1982).
Studying Organic Synthesis Mechanisms : Research on the formation of 1,2-dioxanes using compounds similar to benzeneacetic acid derivatives contributes to our understanding of organic synthesis mechanisms, particularly in creating complex molecular structures (Nishino et al., 1991).
Pharmacology and Drug Development
- Drug Development from Marine Sources : Studies on compounds isolated from marine sources, including benzeneacetic acid derivatives, have shown potential in developing new pharmaceuticals, particularly as inhibitors of specific enzymes (Wang et al., 2018).
Material Science and Photophysical Properties
- Investigating Photophysical Properties : The compound has applications in studying the photophysical properties of certain materials, which is crucial for the development of new materials with specific light-absorbing or emitting properties (Zaltariov et al., 2015).
Environmental Science
- Environmental Impact Studies : Understanding the chemistry of derivatives of methoxychlor, which are structurally related to benzeneacetic acid derivatives, is important for evaluating the environmental impact and degradation pathways of these compounds (Baarschers & Vukmanich, 1986).
Propriétés
Numéro CAS |
533889-36-0 |
|---|---|
Nom du produit |
Benzeneacetic acid, 2,3-bis((2-chlorophenyl)methoxy)-alpha-hydroxy-, (alphaS)- |
Formule moléculaire |
C22H18Cl2O5 |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
(2S)-2-[2,3-bis[(2-chlorophenyl)methoxy]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H18Cl2O5/c23-17-9-3-1-6-14(17)12-28-19-11-5-8-16(20(25)22(26)27)21(19)29-13-15-7-2-4-10-18(15)24/h1-11,20,25H,12-13H2,(H,26,27)/t20-/m0/s1 |
Clé InChI |
NCWQPARYSYJFNI-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)[C@@H](C(=O)O)O)Cl |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-480404; BMS 480404; BMS480404; UNII-T78485CEYD. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



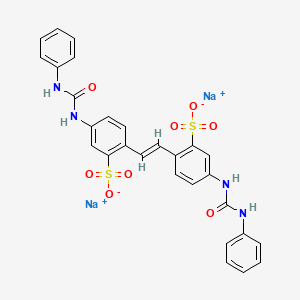
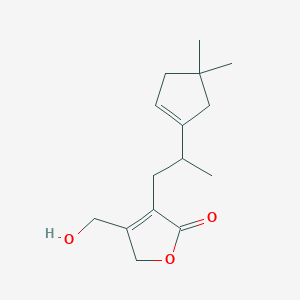
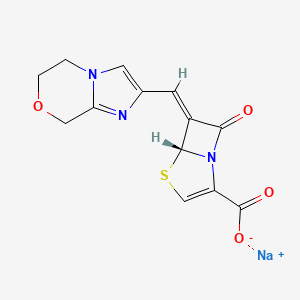

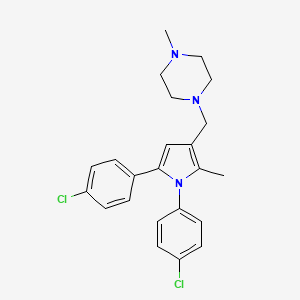

![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)
![Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B1667148.png)
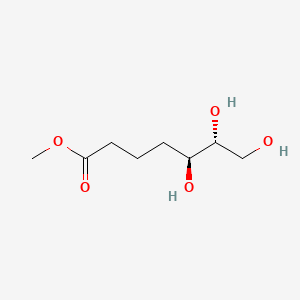
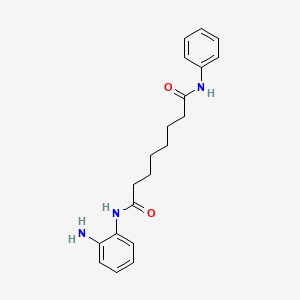
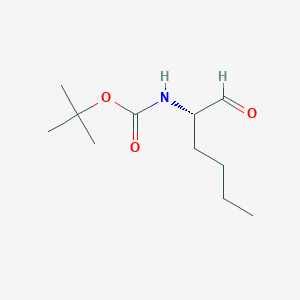
![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)